Pharmacokinetic Bioequivalence of Cysteamine Bitartrate, Hydrochloride, and Phosphocysteamine in Healthy Volunteers Establishes Interchangeable Systemic Exposure
In a double-blind, Latin-square, three-period crossover study in 18 healthy adult male volunteers, no statistically significant differences were observed in relative bioavailability among cysteamine hydrochloride, cysteamine bitartrate, and sodium phosphocysteamine following single oral doses. The geometric mean AUC(0,∞) values were 169±51, 173±49, and 158±46 µmol·L⁻¹·h respectively; Cmax values were 66±25.5, 63±20, and 59±12 µmol·L⁻¹; and median tmax values were 0.88 h, 0.88 h, and 1.25 h. Bioequivalence statistics (90% confidence intervals) demonstrated that Cmax was the only pharmacokinetic parameter showing non-equivalence: the 90% CI for Cmax relative ratios to cysteamine hydrochloride were [74.2–124.2] for cysteamine bitartrate and [75.6–105.8] for phosphocysteamine, both falling within the standard 80–125% bioequivalence boundary [1]. The study concluded that all three salt forms are fairly bioequivalent and have similar gastric tolerance profiles in healthy volunteers [1]. This evidence establishes that from a systemic exposure standpoint, the three salts are interchangeable as immediate-release oral formulations, making the bitartrate a pharmacokinetically validated alternative to the hydrochloride for oral dosing.
| Evidence Dimension | Oral pharmacokinetics — AUC(0,∞), Cmax, and tmax |
|---|---|
| Target Compound Data | Cysteamine bitartrate: AUC 173±49 µmol·L⁻¹·h; Cmax 63±20 µmol·L⁻¹; tmax 0.88 h (range 0.25–2) |
| Comparator Or Baseline | Cysteamine hydrochloride: AUC 169±51 µmol·L⁻¹·h; Cmax 66±25.5 µmol·L⁻¹; tmax 0.88 h (0.25–2). Sodium phosphocysteamine: AUC 158±46; Cmax 59±12; tmax 1.25 h (0.25–2) |
| Quantified Difference | No statistically significant difference in AUC or tmax among the three salts. 90% CI for bitartrate Cmax ratio to HCl: [74.2–124.2] |
| Conditions | Randomized, double-blind, three-period crossover study; single oral dose; n=18 healthy adult males; doses normalized to cysteamine free base equivalent |
Why This Matters
Establishes that cysteamine bitartrate provides equivalent systemic cysteamine exposure to the hydrochloride salt, enabling formulation scientists to select the salt form based on non-PK criteria such as enteric-coating compatibility, purity profile, or regulatory precedent without compromising bioavailability.
- [1] Tennezé L, Daurat V, Tibi A, Chaumet-Riffaud P, Funck-Brentano C. A study of the relative bioavailability of cysteamine hydrochloride, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers. Br J Clin Pharmacol. 1999;47(1):49-52. DOI: 10.1046/j.1365-2125.1999.00844.x. View Source
